Insulin aspart

Catalog No.
S1563094
CAS No.
116094-23-6
M.F
C256H381N65O79S6
M. Wt
5832 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin aspart

CAS Number

116094-23-6

Product Name

Insulin aspart

IUPAC Name

4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C256H381N65O79S6

Molecular Weight

5832 g/mol

InChI

InChI=1S/C256H381N65O79S6/c1-29-129(23)204(313-191(338)102-258)251(394)317-203(128(21)22)247(390)287-157(73-80-198(348)349)216(359)282-154(69-76-187(262)334)220(363)308-182-114-404-405-115-183-243(386)305-177(109-323)240(383)293-160(85-121(7)8)224(367)294-166(92-138-51-59-144(328)60-52-138)227(370)283-152(67-74-185(260)332)217(360)289-159(84-120(5)6)222(365)285-156(72-79-197(346)347)219(362)301-172(98-188(263)335)234(377)297-168(94-140-55-63-146(330)64-56-140)230(373)309-181(242(385)304-175(254(397)398)100-190(265)337)113-403-402-112-180(213(356)272-105-192(339)277-151(70-77-195(342)343)215(358)280-149(50-42-82-270-256(266)267)211(354)271-106-193(340)278-164(90-136-45-36-32-37-46-136)226(369)296-165(91-137-47-38-33-39-48-137)229(372)298-169(95-141-57-65-147(331)66-58-141)238(381)319-206(132(26)325)252(395)303-174(101-199(350)351)235(378)281-150(49-40-41-81-257)221(364)321-208(134(28)327)255(399)400)311-249(392)202(127(19)20)316-236(379)162(87-123(11)12)291-228(371)167(93-139-53-61-145(329)62-54-139)295-223(366)158(83-119(3)4)288-209(352)131(25)276-214(357)155(71-78-196(344)345)286-246(389)201(126(17)18)315-237(380)163(88-124(13)14)292-232(375)171(97-143-104-269-118-275-143)300-239(382)176(108-322)279-194(341)107-273-212(355)179(111-401-406-116-184(310-244(182)387)245(388)320-207(133(27)326)253(396)306-178(110-324)241(384)318-205(130(24)30-2)250(393)312-183)307-225(368)161(86-122(9)10)290-231(374)170(96-142-103-268-117-274-142)299-218(361)153(68-75-186(261)333)284-233(376)173(99-189(264)336)302-248(391)200(125(15)16)314-210(353)148(259)89-135-43-34-31-35-44-135/h31-39,43-48,51-66,103-104,117-134,148-184,200-208,322-331H,29-30,40-42,49-50,67-102,105-116,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H,268,274)(H,269,275)(H,271,354)(H,272,356)(H,273,355)(H,276,357)(H,277,339)(H,278,340)(H,279,341)(H,280,358)(H,281,378)(H,282,359)(H,283,370)(H,284,376)(H,285,365)(H,286,389)(H,287,390)(H,288,352)(H,289,360)(H,290,374)(H,291,371)(H,292,375)(H,293,383)(H,294,367)(H,295,366)(H,296,369)(H,297,377)(H,298,372)(H,299,361)(H,300,382)(H,301,362)(H,302,391)(H,303,395)(H,304,385)(H,305,386)(H,306,396)(H,307,368)(H,308,363)(H,309,373)(H,310,387)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,380)(H,316,379)(H,317,394)(H,318,384)(H,319,381)(H,320,388)(H,321,364)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,266,267,270)

InChI Key

VOMXSOIBEJBQNF-UTTRGDHVSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC8=CC=C(C=C8)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC9=CNC=N9)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC7=CC=CC=C7)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CC=CC=C7)N)O
  • The Peptide Sequence

    The provided sequence indicates an alternating pattern of D- and L- isomers for each amino acid. This means the molecule is a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.

  • Scientific Research Applications:

    • Study of Protein Folding: Scientists can use synthetic peptides with specific amino acid sequences to study how proteins fold into their three-dimensional structures. This is a crucial area of research in understanding protein function and dysfunction in diseases [National Institutes of Health, ].
    • Development of New Drugs: Peptides can be used as building blocks to design and develop new drugs. By mimicking the natural interactions between proteins, researchers can create peptide-based drugs that target specific biological processes [ScienceDirect, ].
    • Vaccine Development: Short peptides derived from specific proteins can be used as antigens in vaccines. These antigens can stimulate the immune system to develop a specific immune response against a particular pathogen [NCBI, ].
  • Limitations of the Provided Information

    It's important to note that without additional information, it's difficult to determine the specific scientific research applications of this particular peptide sequence.

Insulin aspart is a rapid-acting insulin analogue used primarily in the management of diabetes mellitus, specifically for individuals with Type 1 and Type 2 diabetes. This compound is designed to mimic the physiological insulin spikes that occur after meals, facilitating the uptake of glucose by tissues and thereby lowering blood glucose levels. Insulin aspart differs from natural human insulin by a single amino acid substitution: proline at position B28 is replaced with aspartic acid. This modification enhances its absorption rate and decreases the tendency to form hexamers, allowing for a quicker onset of action following subcutaneous administration .

The primary chemical reaction involving insulin aspart is its interaction with the insulin receptor on cell membranes. Upon binding to the receptor, insulin aspart activates intrinsic tyrosine kinase activity, leading to autophosphorylation of the receptor and subsequent phosphorylation of various intracellular substrates. This cascade activates downstream signaling pathways, including those involving phosphoinositide 3-kinase and protein kinase B (Akt), which are crucial for glucose uptake and metabolism . The rapid action of insulin aspart allows it to effectively lower blood glucose levels within 1 to 3 hours post-administration, with effects lasting approximately 3 to 5 hours .

Insulin aspart exhibits biological activity similar to that of human insulin but with notable differences in pharmacokinetics. It promotes glucose uptake in peripheral tissues, particularly in skeletal muscle and adipose tissue, while inhibiting hepatic glucose production. Additionally, it enhances lipogenesis and protein synthesis while inhibiting lipolysis and proteolysis. The unique structure of insulin aspart allows it to act more rapidly than regular human insulin, making it particularly effective for mealtime glycemic control .

Insulin aspart is synthesized using recombinant DNA technology. The gene encoding human insulin is modified to incorporate the substitution of proline with aspartic acid at position B28. This modified gene is then introduced into a genetically engineered strain of Saccharomyces cerevisiae (baker's yeast), which produces the insulin analogue during fermentation. The insulin is subsequently harvested, purified, and formulated for clinical use .

Insulin aspart has been studied for its interactions with various medications and conditions. Notably, certain agents like edetic acid may enhance its hypoglycemic effects, while drugs such as empagliflozin can increase the risk of hypoglycemia when used concurrently . Furthermore, monitoring potassium levels is essential since insulin can shift extracellular potassium into cells, potentially leading to hypokalemia .

Insulin aspart belongs to a class of rapid-acting insulins that also includes other analogues like insulin lispro and insulin glulisine. Below is a comparison highlighting its uniqueness:

CompoundAmino Acid ModificationOnset of ActionDuration of ActionUnique Features
Insulin AspartProline (B28) → Aspartic Acid~15 minutes3-5 hoursRapid absorption; used primarily for mealtime control
Insulin LisproLysine (B28) → Proline; Proline (B29) → Lysine~15 minutes3-5 hoursSimilar rapid action; slightly different structure
Insulin GlulisineAsparagine (B3) → Lysine; Lysine (B29) → Glutamic Acid~10-15 minutes3-5 hoursRapid action; distinct amino acid substitutions

The primary distinction of insulin aspart lies in its specific amino acid substitution at position B28, which contributes to its faster absorption profile compared to other rapid-acting insulins .

Insulin aspart represents a significant advancement in recombinant insulin analog technology, characterized by a single but critical amino acid substitution that fundamentally alters its molecular behavior [1]. The compound maintains the fundamental two-chain peptide structure of human insulin, consisting of 51 amino acids distributed across an A-chain of 21 amino acids and a B-chain of 30 amino acids [11] [29]. The defining structural modification occurs at position 28 of the B-chain, where the naturally occurring proline residue has been replaced with aspartic acid [1] [3] [4].

This substitution from proline to aspartic acid at position B28 creates a fundamental change in the molecular characteristics of the insulin molecule [25] [26]. The replacement introduces an intermolecular repulsion effect that significantly reduces the tendency of insulin aspart molecules to self-associate into hexameric formations compared to native human insulin [25]. The aspartic acid residue, being negatively charged and hydrophilic, contrasts sharply with the hydrophobic and structurally rigid proline residue it replaces [26].

The molecular formula of insulin aspart is C₂₅₆H₃₈₁N₆₅O₇₉S₆, with a molecular weight of 5825.8 daltons [4] [9]. This represents only a minimal change from human insulin, demonstrating that the single amino acid substitution preserves the overall molecular architecture while conferring distinct pharmacokinetic properties [4]. The modification is produced through recombinant deoxyribonucleic acid technology utilizing genetically modified Saccharomyces cerevisiae as the production organism [1].

PropertyValueReference
Molecular FormulaC₂₅₆H₃₈₁N₆₅O₇₉S₆ [4]
Molecular Weight (Da)5825.8 [4] [9]
A-Chain Length21 amino acids [11] [29] [31]
B-Chain Length30 amino acids [11] [29] [31]
Total Amino Acids51 amino acids [11] [29]
Substitution PositionB28 [1] [3] [4]
Original Amino AcidProline [1] [3] [4]
Substituted Amino AcidAspartic acid [1] [3] [4]

Disulfide Bond Topology and Chain Organization

The disulfide bond architecture of insulin aspart remains identical to that of human insulin, featuring a total of three disulfide bonds that are critical for maintaining structural integrity and biological activity [11] [31]. The disulfide bond topology consists of two interchain disulfide bonds and one intrachain disulfide bond, creating a robust three-dimensional framework [11] [31].

The specific disulfide bond connectivity follows the established pattern of CysA6-CysA11, CysA7-CysB7, and CysA20-CysB19 [5] [6]. These covalent linkages are essential for proper protein folding and stability, with recent analytical methods using stepwise reduction and differentiated alkylation successfully characterizing all three disulfide bridges in insulin aspart [5]. The formation of these disulfide bonds occurs through oxidative refolding processes, where only oxidant is necessary for proper disulfide bond formation [7].

The chain organization maintains the characteristic insulin architecture with the A-chain and B-chain held together by the interchain disulfide bonds [31]. The intrachain disulfide bond within the A-chain provides additional structural stability [11]. Mass spectrometry analysis confirms that upon reduction, insulin aspart separates into its constituent chains with theoretical molecular weights of 2382.71 daltons for the A-chain and 3447.93 daltons for the B-chain [9].

Enhanced disulfide bond stability has been identified as a crucial factor in insulin pharmacokinetics, with studies demonstrating that disulfide bond degradation through thiol-disulfide exchange reactions represents an important insulin clearance mechanism [6]. The stability of these bonds directly influences the in vivo potency and duration of action of insulin molecules [6].

Disulfide Bond TypeNumberSpecific ConnectivityReference
Interchain Disulfide Bonds2CysA7-CysB7, CysA20-CysB19 [11] [31] [5] [6]
Intrachain Disulfide Bonds1CysA6-CysA11 [11] [31] [5] [6]
Total Disulfide Bonds3Complete topology [11] [31]

Tertiary and Quaternary Structural Features

The tertiary and quaternary structural characteristics of insulin aspart reveal complex conformational dynamics that directly influence its biological properties and pharmaceutical behavior [8] [19]. Crystallographic analysis has revealed that insulin aspart forms a T₃R₃ hexamer assembly, characterized by a TR dimer in the asymmetric unit [8] [19]. This structural arrangement demonstrates all first eight residues of the B-chain in the R-state monomer adopting a helical conformation [19].

The dimer interface of insulin aspart retains the characteristic anti-parallel β-sheet structure involving residues B24-B28, with only subtle structural distortions occurring near the site of amino acid substitution [14] [17]. Despite the B28 modification, the overall dimer architecture remains remarkably similar to native human insulin [14]. Computational studies have identified two significant conformational states within the dimer: a dominant native state consistent with experimental structures and a twisted state characterized by approximately 55-degree clockwise rotation of the native dimer interface [21].

The B-chain conformation exhibits distinct characteristics depending on the hexamer state [14] [17]. In the T-state, the B-chain conformation resembles that of an isolated insulin monomer, while in the R-state, the B-chain undergoes significant secondary structure reorganization to form an extended B1-B19 α-helix or a frayed B3-B19 α-helix [14] [17]. This conformational transition is fundamental to the allosteric behavior of the insulin hexamer [17].

Small-angle X-ray scattering measurements reveal similar globular behavior between insulin aspart and regular human insulin, with a radius of gyration of 19 Ångströms and a maximum dimension of approximately 50 Ångströms [19]. These parameters indicate similar mean quaternary assembly distributions despite the structural modification [19]. The participation of residue B3Asn in hexamer stabilization has been specifically identified in the insulin aspart structure [19].

Molecular dynamics simulations have revealed that the conformational exchange between native and twisted dimer states occurs on a 14-microsecond timescale [21]. This exchange primarily affects contacts involving the C-terminus of the B-chain, shifting the registry of intermolecular hydrogen bonds and reorganizing side-chain packing [21].

Structural FeatureDescriptionReference
Native Dimer InterfaceAnti-parallel β-sheets (B24-B28) with subtle distortions near B28 [14] [17]
Twisted Dimer Conformation~55° clockwise rotation of native interface, 14 μs exchange time [21]
B-Chain Conformation (T-state)Similar to isolated monomer structure [14] [17]
B-Chain Conformation (R-state)Extended B1-B19 α-helix or frayed B3-B19 α-helix [14] [17]
Hexamer AssemblyT₃R₃ hexamer with TR dimer in asymmetric unit [8] [18] [19]
Intermolecular Repulsion EffectB28 Asp substitution reduces hexamer formation tendency [25] [26]

Hexamer Stabilization Mechanisms in Pharmaceutical Formulations

The hexamer stabilization mechanisms in insulin aspart pharmaceutical formulations represent a sophisticated balance of molecular interactions involving zinc coordination and phenolic ligand binding [2] [10] [13]. Insulin aspart hexamers in pharmaceutical formulations are stabilized by two zinc ions and several phenolic ligands, including phenol and meta-cresol [2]. These stabilization mechanisms are critical for maintaining formulation stability while enabling rapid dissociation upon subcutaneous injection [10].

The hexamer can exist in three distinct conformational states: T₆, T₃R₃, and R₆, each characterized by different zinc coordination geometries and phenolic ligand requirements [10] [13] [20]. The T₆ state adopts octahedral zinc coordination and requires no phenolic ligands, representing the least stable form with dissociation occurring within minutes [10] [13] [20]. The T₃R₃ state features mixed coordination with octahedral geometry in T₃ sites and tetrahedral geometry in R₃ sites, requiring three phenolic ligands and exhibiting dissociation kinetics ranging from seconds to hours [8] [19] [20].

The R₆ conformation represents the most stable hexamer form, characterized by tetrahedral zinc coordination and requiring six phenolic ligands for complete stabilization [10] [13] [14]. This conformation demonstrates extraordinary stability, being more than 1.5 million-fold more stable than the T₃ units and more than 70,000-fold more stable than the R₃ unit of T₃R₃ [13]. The R₆ hexamer exhibits dissociation kinetics measured in hours to days [10].

Phenolic ligands bind in specific pockets formed between the A-chains of one insulin dimer and the Gly B1-Gly B8 segments from adjacent dimers [16]. Each phenol molecule forms two hydrogen bonds: one with the backbone carbonyl oxygen of CysA6 and one with the backbone amide nitrogen of CysA11 [16]. The binding of phenolic compounds induces allosteric T→R reorganization of zinc insulin hexamers, fundamentally altering the stability profile [14] [17].

The zinc ion coordination mechanism involves binding to HisB10 residues of three insulin dimers, forming a toroidal hexamer structure [12]. The presence of zinc ions significantly enhances hexamerization by accessing rapid tetramer-to-hexamer transitions, with equilibrium constants increasing dramatically in the presence of zinc [12]. The combination of zinc ions and phenolic ligands provides a remarkable 14-fold reduction in apparent hexamer affinity [12].

In formulations of insulin aspart, the presence of zinc ions and phenolic compounds is essential for formation of compact R₆ hexamers [10]. These hexamers slowly dissociate with times ranging from seconds to one hour, depending on the concentration of phenolic additives [10]. Upon subcutaneous injection, phenolic ligands rapidly diffuse from the depot on a millisecond timescale, enabling rapid hexamer disassembly and capillary absorption [14] [17].

Hexamer FormZinc CoordinationPhenolic Ligands RequiredStabilityDissociation KineticsReference
T₆OctahedralNoneModerateMinutes [10] [13] [20]
T₃R₃Mixed (T₃: octahedral, R₃: tetrahedral)3 phenolic ligandsHighSeconds to hours [8] [19] [20]
R₆Tetrahedral6 phenolic ligandsVery High (>1.5 million-fold more stable than T₃)Hours to days [10] [13] [14]

The molecular mechanism of phenol escape from insulin hexamers has been characterized using molecular dynamics simulations, revealing the kinetic processes underlying formulation stability and rapid action upon injection [16]. The dual role of phenolic ligands as both antimicrobial preservatives and allosteric effectors represents a key innovation in pharmaceutical formulation design [14] [17].

The development of insulin aspart represents a sophisticated application of genetic engineering principles to create a rapid-acting insulin analogue. The fundamental genetic modification involves the substitution of proline with aspartic acid at position B28 of the insulin B-chain [1] [2] [3]. This single amino acid change significantly alters the physicochemical properties of the molecule, reducing its propensity to form hexamers and thereby enhancing absorption kinetics following subcutaneous administration [2] [3].

The genetic engineering approach for proinsulin aspart begins with the modification of the human insulin gene sequence. The codon encoding proline at position B28 (CCG or CCA) is replaced with codons encoding aspartic acid (GAC or GAT) [4] [5]. This substitution introduces a negative charge at position B28, creating electrostatic repulsion that destabilizes the hexameric structure characteristic of native insulin [6] [7].

Signal sequence design constitutes a critical component of the genetic engineering strategy. In Saccharomyces cerevisiae systems, the α-factor signal peptide is commonly employed to direct the proinsulin aspart precursor to the secretory pathway [1] [2] [8]. This signal sequence ensures proper translocation across the endoplasmic reticulum membrane and subsequent processing through the Golgi apparatus. The α-factor signal peptide sequence is optimized for yeast expression systems and provides efficient secretion of the proinsulin precursor into the culture medium [8] [9].

Codon optimization represents another essential aspect of genetic engineering for proinsulin aspart production. The human insulin gene sequence must be adapted to the codon usage preferences of the host organism [4] [10]. For Escherichia coli expression systems, codons are optimized according to bacterial codon usage tables, while yeast systems require optimization for Saccharomyces cerevisiae codon preferences [10] [11]. This optimization significantly enhances translation efficiency and protein expression levels.

C-peptide engineering strategies have been developed to facilitate efficient processing and purification of insulin aspart. In many expression systems, the native C-peptide is replaced with shorter synthetic linker sequences [4] [12]. These modifications can include the incorporation of specific protease cleavage sites that enable controlled processing of the proinsulin precursor [13] [14]. Some strategies employ removable fusion partners, such as the ZZ domain or histidine tags, which facilitate purification while maintaining the structural integrity of the insulin moiety [15] [16].

The design of fusion proteins has emerged as a significant strategy for enhancing proinsulin aspart expression and purification. These fusion constructs typically incorporate affinity tags or carrier proteins that improve solubility, facilitate purification, or enhance secretion efficiency [17] [15]. The selection of appropriate fusion partners requires careful consideration of their impact on protein folding, biological activity, and downstream processing requirements.

Promoter selection plays a crucial role in controlling the expression of proinsulin aspart genes. In Escherichia coli systems, strong promoters such as T7, lac, or arabinose-inducible promoters are commonly employed [18] [19]. These promoters provide tight regulation of expression and can achieve high levels of protein production. In Saccharomyces cerevisiae systems, promoters such as GAL1, TDH3, or TEF are utilized to drive expression [8] [20]. The choice of promoter affects not only expression levels but also the timing and regulation of protein production during fermentation processes.

Expression Systems: Saccharomyces cerevisiae vs. Escherichia coli

The selection of an appropriate expression system for insulin aspart production involves comprehensive evaluation of multiple factors including protein folding, post-translational modifications, scalability, and economic considerations. The two predominant systems employed for commercial insulin aspart production are Saccharomyces cerevisiae and Escherichia coli, each offering distinct advantages and limitations [21] [22].

Saccharomyces cerevisiae expression systems provide significant advantages for insulin aspart production through their inherent capacity for proper protein folding and post-translational modifications [8] [21]. The eukaryotic nature of yeast cells enables the formation of native disulfide bonds within the endoplasmic reticulum, utilizing the cellular machinery for oxidative protein folding [8] [20]. This system produces soluble proinsulin aspart precursors that are secreted into the culture medium, facilitating downstream processing and purification [1] [2].

The secretory pathway in Saccharomyces cerevisiae involves sophisticated quality control mechanisms that ensure proper protein folding before secretion [8] [20]. Proinsulin aspart expressed in yeast undergoes co-translational translocation into the endoplasmic reticulum, where it benefits from the oxidizing environment that promotes correct disulfide bond formation [8]. The protein disulfide isomerase system in yeast assists in the formation of the two interchain and one intrachain disulfide bonds essential for insulin biological activity [20].

Post-translational modifications in Saccharomyces cerevisiae include N-linked glycosylation, although this represents both an advantage and a limitation [8] [20]. While yeast glycosylation machinery can enhance protein stability and solubility, the high-mannose type glycosylation pattern differs from mammalian systems and may affect protein immunogenicity [21] [20]. However, for insulin aspart, which lacks significant glycosylation sites, this limitation is less critical than for other therapeutic proteins.

The scalability of Saccharomyces cerevisiae systems is well-established, with industrial fermentation processes capable of producing large quantities of recombinant proteins [8] [21]. Yeast fermentation can be conducted in both fed-batch and continuous modes, with cell densities reaching 50-100 g/L dry cell weight [20]. The secreted nature of the product simplifies initial recovery steps, as the proinsulin aspart accumulates in the culture supernatant rather than requiring cell lysis procedures.

Escherichia coli expression systems offer alternative advantages, particularly in terms of rapid growth kinetics and high protein expression levels [18] [21]. Bacterial systems can achieve doubling times of 20-30 minutes under optimal conditions, enabling rapid biomass accumulation and protein production [23]. The high copy number plasmids commonly used in Escherichia coli can drive very high levels of recombinant protein expression, often exceeding 30% of total cellular protein [18] [19].

However, Escherichia coli expression of insulin aspart typically results in the formation of inclusion bodies, which are insoluble protein aggregates lacking native structure [18] [15]. While inclusion body formation can be advantageous for protein stability and protection from proteolysis, it necessitates complex downstream processing involving solubilization, refolding, and oxidative folding procedures [15] [24]. The refolding process must recreate the native disulfide bond pattern through carefully controlled oxidation-reduction conditions.

The lack of sophisticated post-translational modification machinery in Escherichia coli represents both a limitation and an advantage [18] [21]. While bacteria cannot perform complex glycosylation or other eukaryotic modifications, this limitation is less significant for insulin aspart, which requires minimal post-translational processing. The absence of proteolytic processing in the bacterial cytoplasm can actually enhance product stability during expression.

Economic considerations favor Escherichia coli systems in terms of media costs and fermentation complexity [21] [23]. Bacterial fermentation can be conducted using relatively simple mineral media supplemented with carbon and nitrogen sources, whereas yeast systems often require more complex media formulations [20]. The rapid growth characteristics of Escherichia coli also contribute to shorter fermentation cycles and higher volumetric productivity.

The regulatory landscape for both expression systems is well-established, with Escherichia coli-derived insulin products receiving FDA approval since 1982 and Saccharomyces cerevisiae systems approved since 1987 [21] [22]. Both systems have demonstrated acceptable safety profiles for therapeutic protein production, with extensive manufacturing experience accumulated over decades of commercial production.

Quality control considerations differ significantly between the two systems. Escherichia coli systems require careful monitoring of endotoxin levels, as bacterial lipopolysaccharides can contaminate the final product [15]. Saccharomyces cerevisiae systems generally produce lower levels of pyrogenic contaminants but may introduce yeast-specific impurities that require removal during purification [20].

Post-Translational Modifications and Proteolytic Processing

Post-translational modifications and proteolytic processing represent critical determinants of insulin aspart biological activity, stability, and therapeutic efficacy. The complexity of these processes varies significantly between expression systems and requires sophisticated understanding for optimal production strategies [25] [26] [27].

The formation of disulfide bonds constitutes the most critical post-translational modification for insulin aspart [28] [25]. The mature insulin aspart molecule contains three disulfide bonds: two interchain bonds connecting the A and B chains (A7-B7 and A20-B19) and one intrachain bond within the A chain (A6-A11) [29] [30]. These disulfide bonds are essential for maintaining the native three-dimensional structure required for insulin receptor binding and biological activity [29].

In Saccharomyces cerevisiae expression systems, disulfide bond formation occurs co-translationally within the endoplasmic reticulum [8] [26]. The oxidizing environment of the endoplasmic reticulum, maintained by protein disulfide isomerase and other folding chaperones, facilitates the formation of native disulfide bonds [26]. The quality control mechanisms in the endoplasmic reticulum ensure that only properly folded proteins are transported to the Golgi apparatus and subsequently secreted [8].

Escherichia coli expression systems require in vitro disulfide bond formation due to the reducing environment of the bacterial cytoplasm [18] [15]. The refolding process typically employs oxidative sulfitolysis using sulfite and sulfate to promote correct disulfide bond formation [15] [31]. This process requires precise control of redox conditions, protein concentration, and pH to achieve optimal refolding yields while minimizing the formation of incorrectly folded species [17] [16].

Proteolytic processing represents another essential aspect of insulin aspart production, as the proinsulin precursor must be converted to the mature two-chain hormone [32] [14]. The natural processing of proinsulin occurs through the action of prohormone convertases PC1/3 and PC2, which cleave at specific dibasic amino acid sequences [28] [32]. However, recombinant production systems typically employ alternative processing strategies using exogenous proteases.

Trypsin-mediated processing is commonly employed for converting proinsulin aspart to mature insulin aspart [13] [14]. Trypsin cleaves after basic amino acids, enabling the removal of C-peptide sequences when appropriate cleavage sites are engineered into the proinsulin construct [13]. The specificity of trypsin cleavage can be enhanced through the use of modified C-peptide sequences that incorporate optimal cleavage recognition sites.

Carboxypeptidase B treatment is often employed as a secondary processing step to remove C-terminal basic amino acids generated by trypsin cleavage [14] [33]. This exopeptidase specifically removes arginine and lysine residues from the C-terminus, generating the authentic insulin aspart sequence [14]. The combination of trypsin and carboxypeptidase B treatment provides a highly efficient system for proinsulin processing.

Alternative processing strategies have been developed to simplify proteolytic conversion. Transpeptidation reactions using trypsin in the presence of threonine esters can directly generate mature insulin aspart without intermediate processing steps [21]. This approach is particularly valuable for constructs lacking the C-terminal B30 threonine, as the transpeptidation reaction can restore the complete insulin sequence.

The control of proteolytic processing requires precise optimization of reaction conditions including enzyme concentration, temperature, pH, and reaction time [14] [33]. Insufficient processing results in incomplete conversion of proinsulin to insulin, while excessive proteolysis can lead to product degradation and loss of biological activity. Advanced process control strategies employ real-time monitoring of conversion efficiency using analytical techniques such as HPLC.

Deamidation represents a significant degradation pathway that can occur during post-translational processing [25] [34]. Asparagine residues, particularly at position A21, are susceptible to deamidation under alkaline conditions or elevated temperatures [34]. This modification converts asparagine to aspartic acid, altering the protein's charge distribution and potentially affecting biological activity [34]. Process optimization must minimize conditions that promote deamidation while maintaining efficient proteolytic processing.

Oxidative modifications can occur during processing, particularly affecting methionine and tryptophan residues [25] [27]. These modifications can be minimized through the use of antioxidants, controlled atmosphere processing, and optimization of solution conditions [27]. The incorporation of chelating agents such as EDTA can prevent metal-catalyzed oxidation during processing steps.

Industrial-Scale Purification Techniques

Industrial-scale purification of insulin aspart requires sophisticated multi-step processes designed to achieve pharmaceutical-grade purity while maintaining biological activity and economic viability. The purification strategy must address the removal of host cell proteins, nucleic acids, endotoxins, process-related impurities, and product-related variants while preserving the native structure and activity of the insulin aspart molecule [15] [16] [24].

The initial capture step in insulin aspart purification typically employs ion exchange chromatography, exploiting the unique charge characteristics of the molecule [15] [16]. Cation exchange chromatography is commonly utilized due to the basic isoelectric point of insulin aspart (approximately 5.3) [16] [35]. Strong cation exchangers such as sulfonated resins provide robust binding capacity and selectivity for insulin aspart under acidic conditions [16].

The optimization of capture chromatography requires careful consideration of binding and elution conditions. Binding buffers typically employ acetate or citrate systems at pH 3.0-4.0 to ensure strong electrostatic interaction between the positively charged insulin aspart and the negatively charged resin [15] [16]. Salt concentration must be optimized to maintain binding capacity while excluding weakly bound impurities [16]. Elution strategies employ either salt gradients or pH shifts to selectively release bound insulin aspart [35].

Advanced resin technologies have been developed specifically for insulin purification, including mixed-mode chromatography resins that combine ion exchange and hydrophobic interactions [15] [34]. These resins provide enhanced selectivity for insulin aspart and improved removal of closely related impurities such as deamidated variants [34]. The increased binding capacity of modern resins enables higher loading densities and improved process economics [16].

Hydrophobic interaction chromatography represents a valuable intermediate purification step, exploiting the hydrophobic character of insulin aspart for selective purification [15]. This technique is particularly effective for removing host cell proteins and nucleic acids that lack the hydrophobic characteristics of insulin [15]. The salt requirements for hydrophobic interaction chromatography can be optimized to provide orthogonal selectivity to ion exchange steps.

Reversed-phase chromatography serves as the primary polishing step in insulin aspart purification, providing high resolution separation of product-related impurities [15] [14]. C18 or C8 silica-based columns are commonly employed, with mobile phases consisting of acetonitrile or isopropanol in acidic aqueous buffers [15]. The high resolution of reversed-phase chromatography enables the separation of insulin aspart from closely related species such as deamidated variants, oxidized forms, and aggregated species.

The optimization of reversed-phase conditions requires careful balancing of resolution, recovery, and protein stability [15]. Mobile phase pH is typically maintained between 2.0-4.0 to ensure protein solubility and minimize deamidation [15]. Organic solvent gradients must be optimized to provide adequate resolution while maintaining acceptable recovery yields [14]. Temperature control is critical to prevent protein denaturation and ensure reproducible separations.

Size exclusion chromatography is employed for the removal of high molecular weight aggregates and the separation of monomeric insulin aspart from dimeric and higher-order species [15] [16]. This technique is particularly valuable for final polishing steps where high resolution is required to meet pharmaceutical specifications [16]. The selection of appropriate exclusion limits and operating conditions ensures effective separation while maintaining protein integrity.

Desalting procedures are essential for buffer exchange and the removal of small molecule contaminants [15] [16]. Size exclusion chromatography using gel filtration media provides effective desalting while maintaining protein concentration [16]. Alternative approaches include diafiltration using ultrafiltration membranes, which can provide simultaneous concentration and desalting [15].

Crystallization represents the final purification and formulation step for insulin aspart, providing both purification and stabilization benefits [14] [33]. Zinc-mediated crystallization is commonly employed, utilizing zinc chloride or zinc acetate to induce crystal formation [14]. The crystallization process requires precise control of pH, ionic strength, and zinc concentration to achieve optimal crystal formation and purity [33].

The crystallization buffer system typically employs citrate or acetate buffers at pH 6.0-6.3, with zinc concentrations optimized to achieve complete crystallization while minimizing zinc-related impurities [14] [33]. The addition of preservatives such as metacresol and phenol provides antimicrobial activity and contributes to crystal stability [14]. Crystallization kinetics can be controlled through temperature manipulation and seeding strategies to ensure consistent crystal quality.

Process analytical technology has been implemented to monitor and control purification processes in real-time [15] [35]. UV spectroscopy, conductivity measurement, and pH monitoring provide continuous process information, enabling automatic adjustment of operating parameters [35]. Advanced techniques such as process mass spectrometry and online HPLC analysis provide detailed compositional analysis during purification [15].

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Last modified: 07-18-2023

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